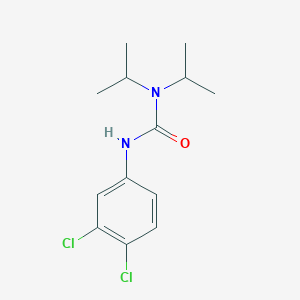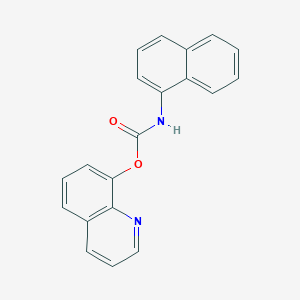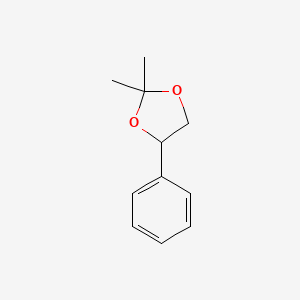
D-Valyl-L-valine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valyl-L-valine hydrochloride: is a dipeptide compound consisting of two valine amino acids, one in the D-configuration and the other in the L-configuration, combined with a hydrochloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Valyl-L-valine hydrochloride typically involves the coupling of D-valine and L-valine using peptide synthesis techniques. The process may include:
Activation of Carboxyl Group: The carboxyl group of D-valine is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).
Coupling Reaction: The activated D-valine is then coupled with L-valine in the presence of a base (e.g., DIPEA) to form the dipeptide.
Hydrochloride Formation: The resulting dipeptide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: D-Valyl-L-valine hydrochloride can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions may target the peptide bond or any oxidized functional groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to modified peptides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized peptides, while substitution may result in alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of more complex peptides.
Chiral Studies: Investigated for its chiral properties and interactions.
Biology
Enzyme Substrates: Studied as substrates for various enzymes.
Protein Engineering: Used in the design of novel proteins and peptides.
Medicine
Drug Development: Explored for potential therapeutic applications.
Biomarker Research: Investigated as potential biomarkers for certain diseases.
Industry
Biotechnology: Utilized in various biotechnological applications.
Pharmaceuticals: Employed in the formulation of peptide-based drugs.
Wirkmechanismus
The mechanism of action of D-Valyl-L-valine hydrochloride depends on its specific application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-valine: A dipeptide with both valine residues in the L-configuration.
D-Valyl-D-valine: A dipeptide with both valine residues in the D-configuration.
Other Dipeptides: Compounds like D-Alanyl-L-alanine, D-Phenylalanyl-L-phenylalanine.
Uniqueness
D-Valyl-L-valine hydrochloride is unique due to its mixed chirality, which may result in distinct biological and chemical properties compared to its fully D- or L-configured counterparts.
Eigenschaften
CAS-Nummer |
69871-99-4 |
|---|---|
Molekularformel |
C10H21ClN2O3 |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);1H |
InChI-Schlüssel |
QLLCRPBEFWDGJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)



![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)



